molecular formula C5H10N4S B2939316 (2-Cyanopropan-2-ylamino)thiourea CAS No. 114959-76-1

(2-Cyanopropan-2-ylamino)thiourea

Cat. No.: B2939316
CAS No.: 114959-76-1
M. Wt: 158.22
InChI Key: ZJQZSFKRWNIUNJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyanopropan-2-ylamino)thiourea typically involves the reaction of isocyanates with thiourea derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of continuous flow reactors to maintain consistent reaction conditions. This method enhances the efficiency and scalability of the production process, ensuring a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-Cyanopropan-2-ylamino)thiourea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

(2-Cyanopropan-2-ylamino)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyanopropan-2-ylamino)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(2-cyanopropan-2-ylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S/c1-5(2,3-6)9-8-4(7)10/h9H,1-2H3,(H3,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQZSFKRWNIUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114959-76-1
Record name [(1-cyano-1-methylethyl)amino]thiourea
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